molecular formula C19H21N3O4 B12790512 Benzamide, N-(2-(1-benzimidazolyl)ethyl)-3,4,5-trimethoxy- CAS No. 22261-47-8

Benzamide, N-(2-(1-benzimidazolyl)ethyl)-3,4,5-trimethoxy-

Cat. No.: B12790512
CAS No.: 22261-47-8
M. Wt: 355.4 g/mol
InChI Key: FOXHBVLXEIALNP-UHFFFAOYSA-N
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Description

Benzamide, N-(2-(1-benzimidazolyl)ethyl)-3,4,5-trimethoxy- is a complex organic compound that features a benzimidazole moiety linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2-(1-benzimidazolyl)ethyl)-3,4,5-trimethoxy- typically involves the alkylation of benzimidazole with an appropriate benzamide derivative. One common method includes the reaction of 1H-benzimidazole with phenacyl bromides, followed by reduction of the carbonyl group to yield the desired product . The reaction conditions often involve the use of solvents like ethanol and may require heating under reflux .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of eco-friendly methods, such as microwave and ultrasound-assisted reactions, is also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-(1-benzimidazolyl)ethyl)-3,4,5-trimethoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, dichloromethane, and other organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction typically results in the formation of alcohols or amines .

Scientific Research Applications

Benzamide, N-(2-(1-benzimidazolyl)ethyl)-3,4,5-trimethoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-(2-(1-benzimidazolyl)ethyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it effective as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-(2-(1-benzimidazolyl)ethyl)-3,4,5-trimethoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxybenzamide structure enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

22261-47-8

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

N-[2-(benzimidazol-1-yl)ethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C19H21N3O4/c1-24-16-10-13(11-17(25-2)18(16)26-3)19(23)20-8-9-22-12-21-14-6-4-5-7-15(14)22/h4-7,10-12H,8-9H2,1-3H3,(H,20,23)

InChI Key

FOXHBVLXEIALNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C=NC3=CC=CC=C32

Origin of Product

United States

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